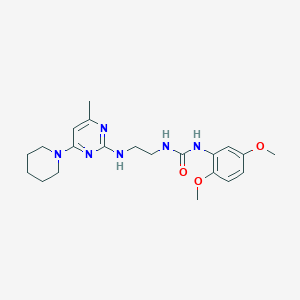![molecular formula C17H23ClN2O B2690653 N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide CAS No. 2411200-56-9](/img/structure/B2690653.png)
N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The chlorophenyl group is introduced via a nucleophilic substitution reaction.
- This step may involve the use of 3-chlorobenzyl chloride and a suitable base like triethylamine.
Formation of the Prop-2-enamide Moiety:
- The final step involves the coupling of the piperidine derivative with acryloyl chloride in the presence of a base such as pyridine to form the prop-2-enamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Br2, Cl2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting with 1,2-dimethylpiperidine, the compound is synthesized through a series of alkylation and cyclization reactions.
- Reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in anhydrous solvents such as tetrahydrofuran (THF).
Applications De Recherche Scientifique
N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Studied for its interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural signaling pathways. This modulation can lead to various pharmacological effects, including analgesic, anxiolytic, or antipsychotic activities.
Comparaison Avec Des Composés Similaires
N-[(3-Chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)prop-2-enamide: Similar structure but with a single methyl group on the piperidine ring.
N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)but-2-enamide: Similar structure but with a but-2-enamide moiety.
Uniqueness: N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-4-17(21)20(12-14-6-5-7-15(18)11-14)16-8-9-19(3)13(2)10-16/h4-7,11,13,16H,1,8-10,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPNGIMVTUVSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(CC2=CC(=CC=C2)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
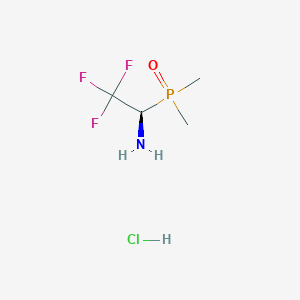
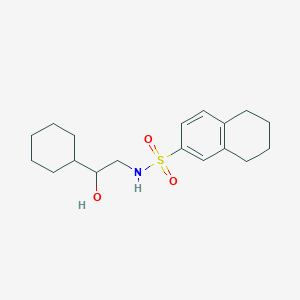
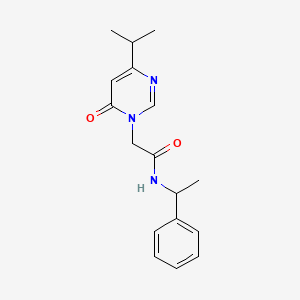
![2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2690574.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2690576.png)
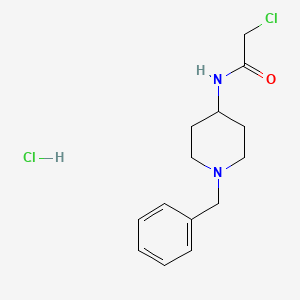
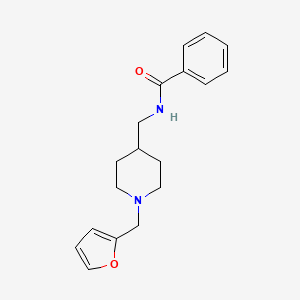
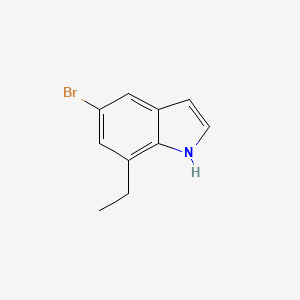
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2690582.png)
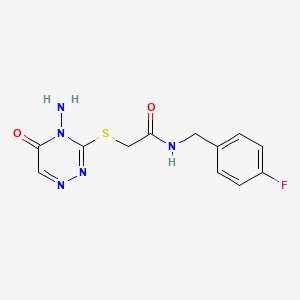
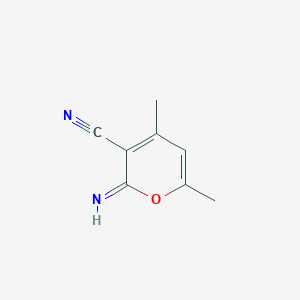
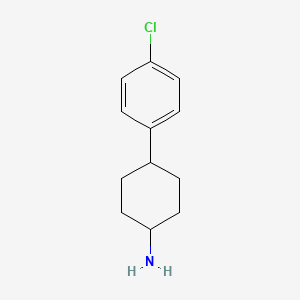
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2690591.png)
